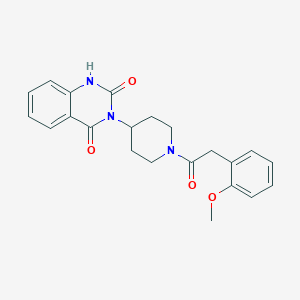
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol, also known as DCPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPTA is a derivative of carbazole, a heterocyclic compound, and has a unique chemical structure that makes it a promising candidate for research in several areas.
Wissenschaftliche Forschungsanwendungen
Neurogenesis Enhancement
A study by Shin et al. (2015) investigated the effects of a derivative of P7C3, which includes "1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol", on neural stem cells (NSCs). The treatment with this compound increased the number of cells in NSCs, suggesting its potential to promote neurogenesis by inducing final cell division during NSC differentiation. This could have implications for treating neurological conditions by enhancing the brain's ability to generate new neurons [Shin et al., 2015].
Anticancer and Antiproliferative Properties
Research by Okumura et al. (2006) found that carbazole-related compounds, including "1-(3,6-Dichloro-carbazol-9-yl)-3-phenethylamino-2-propanol", exhibit strong anticancer activities. These compounds induced cell death in transformed culture cells by inhibiting mitotic kinesin Eg5, which is essential for bipolar spindle formation during cell division. This suggests a potential application in developing anticancer therapies targeting cell-cycle progression and mitosis [Okumura et al., 2006].
Wang et al. (2016) designed novel carbazole aminoalcohols as anticancer agents. These compounds showed promising antiproliferative activity against human tumor cell lines by acting as topoisomerase I poisons, suggesting their potential as therapeutic agents for cancer treatment [Wang et al., 2016].
Optical and Electronic Properties
A study by Hsiao and Lin (2016) on the electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles, including derivatives of "1-(3,6-Dichloro-carbazol-9-yl)", showed that these compounds exhibit significant electrochromic behavior. This highlights their potential use in developing materials for electronic applications, such as smart windows and displays [Hsiao & Lin, 2016].
Anti-pseudomonal and Anti-biofilm Activity
Liebens et al. (2014) identified a compound with a "1-(3,6-Dichloro-carbazol-9-yl)" core that displays anti-biofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics and ability to form biofilms. This suggests potential applications in developing new antibacterial agents to combat biofilm-associated infections [Liebens et al., 2014].
Eigenschaften
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZEAFLCBSEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2815207.png)
![4-[[2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2815213.png)


![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)
